molecular formula C20H24N2O2 B10880761 (2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone

(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone

Cat. No.: B10880761
M. Wt: 324.4 g/mol
InChI Key: UKUQAZVNWGNCGZ-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a methoxyphenyl group and a methylbenzyl group attached to a piperazine ring, which is further connected to a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable solvent and catalyst to form the intermediate piperazine derivative.

    Benzylation: The intermediate is then subjected to benzylation using 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the 3-methylbenzyl group to the piperazine ring.

    Methanone Formation: Finally, the compound is treated with a methanone precursor, such as acetyl chloride, under controlled conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the benzyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a receptor antagonist or agonist in biological systems, particularly in the study of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as an anti-inflammatory, analgesic, or antimicrobial agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A piperazine derivative used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Uniqueness

(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a methylbenzyl group attached to the piperazine ring. This unique structure may confer distinct pharmacological properties and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O2/c1-16-6-5-7-17(14-16)15-21-10-12-22(13-11-21)20(23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3

InChI Key

UKUQAZVNWGNCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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